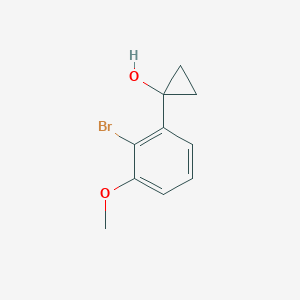
1-(2-Bromo-3-methoxyphenyl)cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-3-methoxyphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C10H11BrO2 This compound features a cyclopropane ring substituted with a 2-bromo-3-methoxyphenyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-3-methoxyphenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-bromo-3-methoxybenzyl chloride with diazomethane, followed by hydrolysis to yield the desired cyclopropanol compound. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-quality product.
化学反応の分析
Types of Reactions
1-(2-Bromo-3-methoxyphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenylcyclopropanol.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.
Major Products
Oxidation: Formation of 1-(2-Bromo-3-methoxyphenyl)cyclopropanone.
Reduction: Formation of 1-(3-Methoxyphenyl)cyclopropan-1-ol.
Substitution: Formation of various substituted cyclopropanols depending on the nucleophile used.
科学的研究の応用
1-(2-Bromo-3-methoxyphenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Bromo-3-methoxyphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-amine
- 1-(3-Methoxyphenyl)cyclopropan-1-amine
- 1-(2-Bromoethyl)cyclopropan-1-ol
Uniqueness
1-(2-Bromo-3-methoxyphenyl)cyclopropan-1-ol is unique due to the specific positioning of the bromo and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C10H11BrO2 |
|---|---|
分子量 |
243.10 g/mol |
IUPAC名 |
1-(2-bromo-3-methoxyphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H11BrO2/c1-13-8-4-2-3-7(9(8)11)10(12)5-6-10/h2-4,12H,5-6H2,1H3 |
InChIキー |
WTPMOXDHHQRJRP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1Br)C2(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


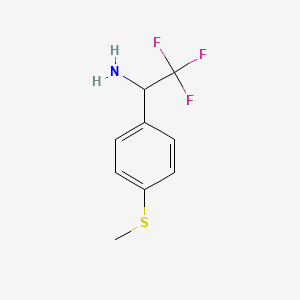
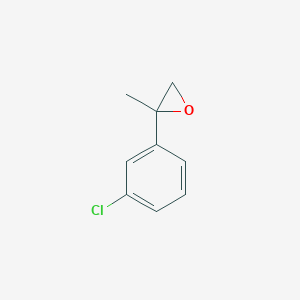
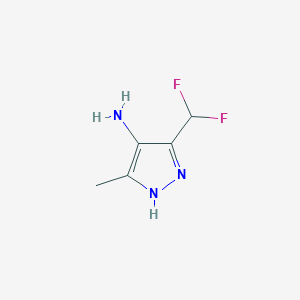
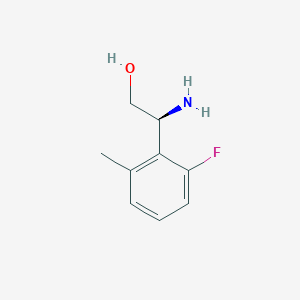

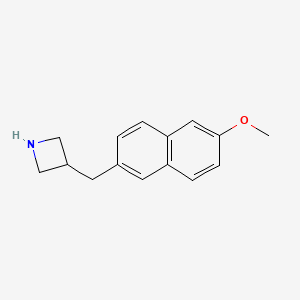
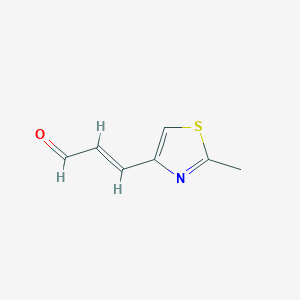
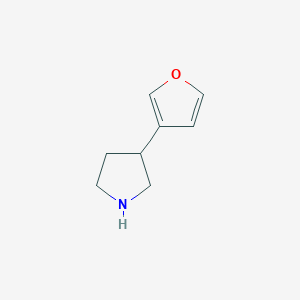
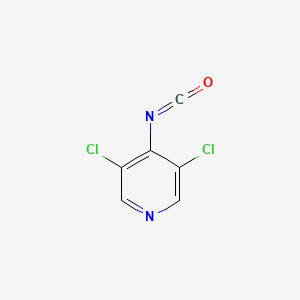
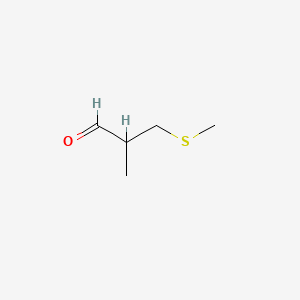
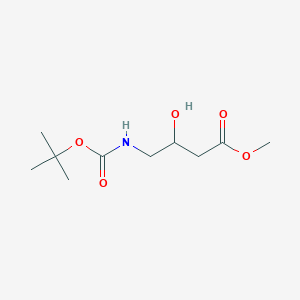
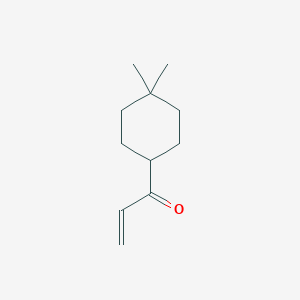
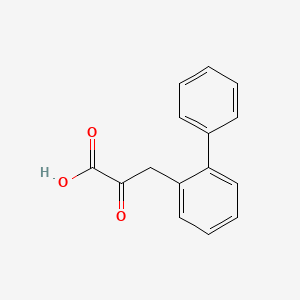
aminehydrochloride](/img/structure/B13610108.png)
